molecular formula C11H14O2 B1395026 2-Ethoxy-5-ethylbenzaldehyde CAS No. 883536-83-2

2-Ethoxy-5-ethylbenzaldehyde

Cat. No.: B1395026
CAS No.: 883536-83-2
M. Wt: 178.23 g/mol
InChI Key: ZTRVVXCTNSGQQG-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethylbenzaldehyde is an organic compound with the chemical formula C11H14O2. It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry.

Preparation Methods

2-Ethoxy-5-ethylbenzaldehyde can be synthesized via different methods. One common method involves the addition of ethyl bromide and sodium ethoxide to 2-hydroxy-5-ethylbenzaldehyde. The resulting solution is then acidified with acetic acid and subjected to reflux to obtain this compound. Another method involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl bromides or iodides in the presence of anhydrous potassium carbonate . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Ethoxy-5-ethylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .

Scientific Research Applications

2-Ethoxy-5-ethylbenzaldehyde has a variety of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Industry: It is used in the fragrance industry and as a precursor for the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Ethoxy-5-ethylbenzaldehyde exerts its effects involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

2-Ethoxy-5-ethylbenzaldehyde can be compared with other similar compounds such as 2-ethoxybenzaldehyde and 2-ethylbenzaldehyde. While these compounds share similar structural features, this compound is unique due to the presence of both ethoxy and ethyl groups on the benzaldehyde ring. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-5-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-5-6-11(13-4-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRVVXCTNSGQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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